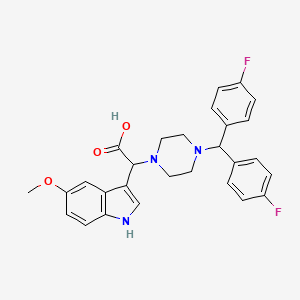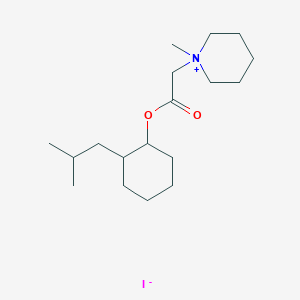
C28H27F2N3O3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C28H27F2N3O3 is a complex organic molecule This compound is characterized by its unique structure, which includes fluorine, nitrogen, and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C28H27F2N3O3 typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of a core structure, followed by the introduction of functional groups such as fluorine and nitrogen. Common reagents used in these reactions include fluorinating agents, amines, and carboxylic acids. The reaction conditions may vary, but they often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed to isolate and purify the compound.
化学反応の分析
Types of Reactions
C28H27F2N3O3: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving This compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For instance, oxidation may yield higher oxidation state compounds, while reduction may produce simpler, more reduced forms of the molecule.
科学的研究の応用
C28H27F2N3O3: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of C28H27F2N3O3 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
C28H27F2N3O3: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures may include other fluorinated organic molecules or those with similar functional groups.
Uniqueness: The presence of specific functional groups, such as fluorine atoms, can impart unique chemical and biological properties to , distinguishing it from other compounds.
特性
分子式 |
C28H27F2N3O3 |
|---|---|
分子量 |
491.5 g/mol |
IUPAC名 |
2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-(5-methoxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C28H27F2N3O3/c1-36-22-10-11-25-23(16-22)24(17-31-25)27(28(34)35)33-14-12-32(13-15-33)26(18-2-6-20(29)7-3-18)19-4-8-21(30)9-5-19/h2-11,16-17,26-27,31H,12-15H2,1H3,(H,34,35) |
InChIキー |
COQKLIUUFRBLDO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NC=C2C(C(=O)O)N3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B12627445.png)
![2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile](/img/structure/B12627452.png)

![3-(2-chloro-5-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627465.png)

![5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12627479.png)




![3-Isoxazolecarboxylic acid, 5-[(1E)-2-(4-quinolinyl)ethenyl]-, ethyl ester](/img/structure/B12627525.png)

![N-[3-(morpholin-4-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12627543.png)
